3-Bromo-7-chlorobenzo[d]isoxazole
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Overview
Description
3-Bromo-7-chlorobenzo[d]isoxazole is a heterocyclic compound that features both bromine and chlorine substituents on an isoxazole ring. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chlorobenzo[d]isoxazole typically involves the reaction of 2-bromo-3-chlorophenol with paraformaldehyde to form 3-bromo-4-chloro-2-hydroxybenzaldehyde. This intermediate is then reacted with hydroxylamine hydrochloride to yield the desired isoxazole compound . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for (3 + 2) cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chlorobenzo[d]isoxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: It can participate in (3 + 2) cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Cycloaddition: Catalysts like Cu(I) or Ru(II) and alkynes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while cycloaddition reactions can produce isoxazole-linked glyco-conjugates .
Scientific Research Applications
3-Bromo-7-chlorobenzo[d]isoxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-7-chlorobenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-3-chlorobenzo[d]isoxazole
- 6-Bromo-4-chlorobenzo[d]isoxazole
- 5-Bromo-2-chlorobenzo[d]isoxazole
Uniqueness
3-Bromo-7-chlorobenzo[d]isoxazole is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar isoxazole derivatives .
Properties
Molecular Formula |
C7H3BrClNO |
---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
3-bromo-7-chloro-1,2-benzoxazole |
InChI |
InChI=1S/C7H3BrClNO/c8-7-4-2-1-3-5(9)6(4)11-10-7/h1-3H |
InChI Key |
NBJKGLHUGFDQDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)ON=C2Br |
Origin of Product |
United States |
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